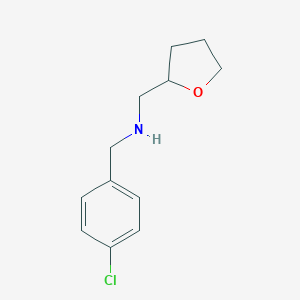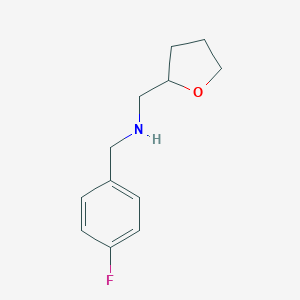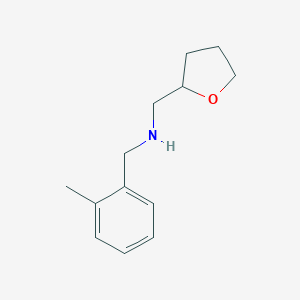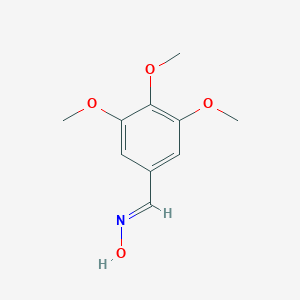
3,4,5-Trimethoxybenzaldehydoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO4 It is derived from 3,4,5-trimethoxybenzaldehyde, a trisubstituted aromatic aldehyde
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds such as trimethoprim.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of plastic additives and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various pharmaceutical drugs .
Mode of Action
This property is often utilized in organic synthesis .
Biochemical Pathways
It is known that this compound can undergo oxidation, a chemical process where the aldehyde group loses electrons, leading to the formation of carboxylic acids or other oxidized derivatives .
Result of Action
It is known that this compound is used in the synthesis of various drugs, suggesting that it may have indirect effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,5-Trimethoxybenzaldehyde oxime. For instance, it is known to be air-sensitive and should be stored away from air . Furthermore, it should be kept in a cool place and in a tightly closed container in a dry and well-ventilated place .
Biochemische Analyse
Biochemical Properties
3,4,5-Trimethoxybenzaldehyde oxime plays a significant role in biochemical reactions, particularly in the synthesis of various drugs. The oxime group enhances the reactivity of the compound, making it suitable for use in synthetic reactions. It interacts with enzymes such as oxidoreductases, which facilitate the conversion of the oxime group to other functional groups. Additionally, 3,4,5-Trimethoxybenzaldehyde oxime can form complexes with proteins, influencing their structure and function. These interactions are crucial for its role in drug synthesis and biochemical studies .
Cellular Effects
3,4,5-Trimethoxybenzaldehyde oxime affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 3,4,5-Trimethoxybenzaldehyde oxime can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 3,4,5-Trimethoxybenzaldehyde oxime involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, 3,4,5-Trimethoxybenzaldehyde oxime can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxybenzaldehyde oxime can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Trimethoxybenzaldehyde oxime is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biological activity. Long-term exposure to 3,4,5-Trimethoxybenzaldehyde oxime can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxybenzaldehyde oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, 3,4,5-Trimethoxybenzaldehyde oxime can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3,4,5-Trimethoxybenzaldehyde oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its metabolism and conversion to other metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s involvement in these pathways is crucial for its biological activity and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxybenzaldehyde oxime is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. For example, the compound may bind to transport proteins that direct it to the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxybenzaldehyde oxime is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the nucleus or mitochondria, where it can interact with biomolecules and exert its biological effects. The localization of 3,4,5-Trimethoxybenzaldehyde oxime within these compartments is essential for its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
For industrial applications, the synthesis of 3,4,5-trimethoxybenzaldehyde oxime often involves the use of p-cresol as a starting material. The process includes aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde, which subsequently reacts with hydroxylamine to produce the oxime .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: The parent compound, used in similar applications.
2,4,5-Trimethoxybenzaldehyde: Another trisubstituted benzaldehyde with different substitution patterns.
3,4-Dimethoxybenzaldehyde: A related compound with fewer methoxy groups.
Uniqueness
3,4,5-Trimethoxybenzaldehyde oxime is unique due to the presence of both the oxime and multiple methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
39201-89-3 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6- |
InChI-Schlüssel |
QVZGKUBQTJBLKI-WDZFZDKYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NO |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N\O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NO |
Key on ui other cas no. |
39201-89-3 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Q1: What is the crystal structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate?
A1: 3,4,5-Trimethoxybenzaldehyde oxime monohydrate crystallizes in the monoclinic crystal system, specifically in the P21/c space group []. The unit cell dimensions are: a = 8.2660(4) Å, b = 18.5580(19) Å, c = 7.3470(8) Å, and β = 90.352(6)° []. The unit cell volume is 1127.01(18) ų and it contains four molecules (Z = 4) []. The crystal structure is stabilized by intermolecular hydrogen bonds of the O-H···O type [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


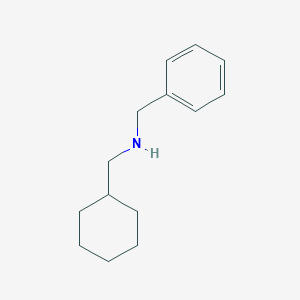

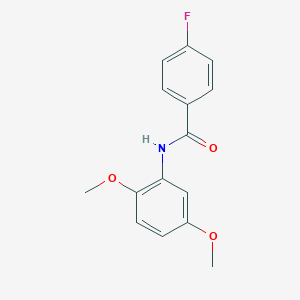
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)



